molecular formula C14H14ClP B1143885 Bis(4-methylphenyl)chlorophosphine CAS No. 13685-23-9

Bis(4-methylphenyl)chlorophosphine

Cat. No.: B1143885
CAS No.: 13685-23-9
M. Wt: 248.69
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(4-methylphenyl)chlorophosphine can be synthesized through the reaction of phosphorus trichloride with 4-methylphenylmagnesium bromide (Grignard reagent). The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is exothermic and requires careful control of temperature and addition rates .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Types of Reactions:

Common Reagents and Conditions:

    Substitution: Reagents like amines, alcohols, or thiols in the presence of a base such as triethylamine.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Formation of phosphine derivatives.

    Oxidation: Formation of phosphine oxides.

    Reduction: Formation of phosphines.

Scientific Research Applications

Bis(4-methylphenyl)chlorophosphine is widely used in scientific research due to its versatility as a ligand in catalytic reactions. Some of its applications include:

    Chemistry: Used as a ligand in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Heck reactions.

    Biology: Employed in the synthesis of biologically active phosphine derivatives.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of Bis(4-methylphenyl)chlorophosphine primarily involves its role as a ligand in catalytic reactions. It coordinates with metal centers, facilitating the formation of reactive intermediates that drive the catalytic cycle. The compound’s ability to stabilize various oxidation states of metals makes it an effective ligand in numerous catalytic processes .

Comparison with Similar Compounds

  • Chlorodiphenylphosphine
  • Chlorodiisopropylphosphine
  • Bis(2,4,6-trimethylphenyl)phosphorus chloride
  • Bis(3,5-dimethylphenyl)chlorophosphine

Comparison: Bis(4-methylphenyl)chlorophosphine is unique due to its specific substitution pattern on the phenyl rings, which influences its steric and electronic properties. This makes it particularly effective in certain catalytic reactions compared to its analogs. For instance, the presence of methyl groups in the para position can enhance the compound’s ability to stabilize metal complexes, making it a preferred ligand in specific applications .

Properties

IUPAC Name

chloro-bis(4-methylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClP/c1-11-3-7-13(8-4-11)16(15)14-9-5-12(2)6-10-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBXRRHIBSXGLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400533
Record name BIS(4-METHYLPHENYL)CHLOROPHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019-71-2
Record name BIS(4-METHYLPHENYL)CHLOROPHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(4-methylphenyl)chlorophosphine
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Synthesis routes and methods

Procedure details

U.S. Pat. No. 2,934,564 relates to compounds of the general formula R2PX wherein R represents an alkyl or aryl group and X represents chlorine, bromine or iodine. For example, the reaction of Me2NPCl2 (0.42 mole) with p-tolylmagnesium bromide (0.84 mole) produces dimethylamino-di-p-tolylphosphine. The isolated dimethylamino-di-p-tolylphosphine (31.88 mmoles) was treated with 1428 cc (63.75 mmoles) of anhydrous HCl yielding di-p-tolylchlorophosphine, which was purified by distillation. Similarly, Burg, et al. (J.A.C.S. 80, 1107-09, 1958) disclose the preparation of chlorodimethylphosphine from Me2NPCl2 and suggest the viability of a Grignard route to R2PR'-type phosphines. K. Issleib, et al. (Chem. Berichte 29, 2682-3008, 1959) have shown that Et2NPCl2 (Et=ethyl) and cyclohexylmagnesium chloride react in a 1:1.25 molar ratio to form diethylaminocyclohexylchlorophosphine in 57.5% yield. The authors suggest this reaction can be exploited to prepare unsymmetrical chlorophosphines of the type RR'PCl, but no mention is made of the possibility of further reaction to unsymmetrical tertiary phosphines of the type RR'R"P.
Name
dimethylamino-di-p-tolylphosphine
Quantity
31.88 mmol
Type
reactant
Reaction Step One
Name
Quantity
1428 mL
Type
reactant
Reaction Step One

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